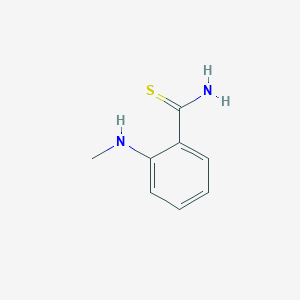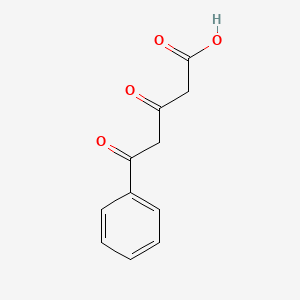
3,5-Dioxo-5-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dioxo-5-phenylpentanoic acid: is an organic compound with the molecular formula C11H10O4 It is a derivative of pentanoic acid, characterized by the presence of two oxo groups at the 3rd and 5th positions and a phenyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-5-phenylpentanoic acid typically involves the oxidation of 5-phenylpentanoic acid. One common method is the use of hypervalent iodine reagents, which are known for their ability to promote oxidative transformations under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction is facilitated by the availability of hypervalent iodine reagents and the mild reaction conditions required.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dioxo-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents, such as iodobenzene diacetate, are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dioxo-5-phenylpentanoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxo groups. It serves as a model substrate for investigating the mechanisms of oxidoreductases and other enzymes.
Medicine: Potential applications in medicine include the development of new drugs targeting specific biochemical pathways. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its reactivity and stability under different conditions make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dioxo-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo groups can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-Oxo-5-phenylpentanoic acid: Similar structure but lacks one oxo group.
5-Phenylpentanoic acid: Lacks both oxo groups.
3,5-Dioxohexanoic acid: Similar structure but lacks the phenyl group.
Uniqueness: 3,5-Dioxo-5-phenylpentanoic acid is unique due to the presence of both oxo groups and the phenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
5526-43-2 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3,5-dioxo-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H10O4/c12-9(7-11(14)15)6-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
Clave InChI |
RTPQHRPDDDCSGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
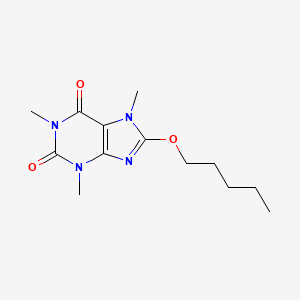
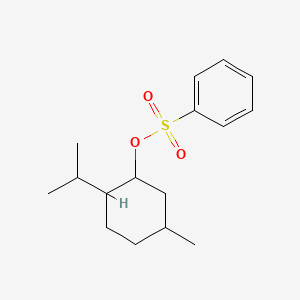
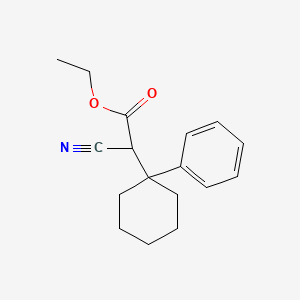
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
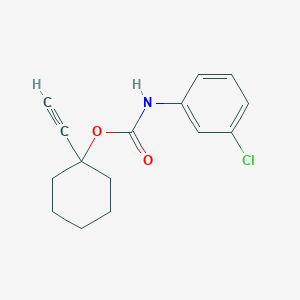
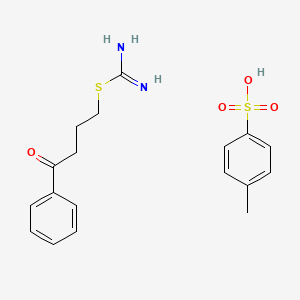
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
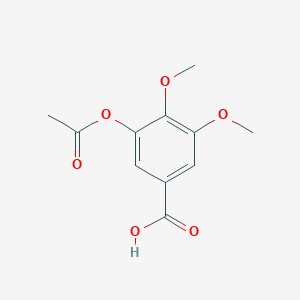
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
